molecular formula C17H17N5O2S B6067580 1-[4-OXO-5-(THIOPHEN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE

1-[4-OXO-5-(THIOPHEN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B6067580
M. Wt: 355.4 g/mol
InChI Key: TZDRHIGLIKXQDR-UHFFFAOYSA-N
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Description

1-[4-OXO-5-(THIOPHEN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features a thiophene ring, a pyridopyrimidine core, and a piperidine carboxamide moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-OXO-5-(THIOPHEN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The key steps often include:

    Formation of the Pyridopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and carbonyl compounds.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions or cyclization of sulfur-containing intermediates.

    Formation of the Piperidine Carboxamide Moiety: This step involves the reaction of piperidine derivatives with carboxylic acid derivatives or their activated forms.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[4-OXO-5-(THIOPHEN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyridopyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols or amines.

Scientific Research Applications

1-[4-OXO-5-(THIOPHEN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-[4-OXO-5-(THIOPHEN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can bind to and inhibit the activity of specific enzymes involved in disease processes.

    Modulating Receptors: The compound may interact with cellular receptors, altering their activity and downstream signaling pathways.

    Interfering with DNA/RNA: It can bind to nucleic acids, affecting their function and expression.

Comparison with Similar Compounds

1-[4-OXO-5-(THIOPHEN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Thiophene Derivatives: These compounds share the thiophene ring and exhibit similar chemical reactivity and biological activities.

    Pyridopyrimidine Derivatives: These compounds have the pyridopyrimidine core and are studied for their potential therapeutic applications.

    Piperidine Carboxamide Derivatives: These compounds contain the piperidine carboxamide moiety and are investigated for their pharmacological properties.

The uniqueness of this compound lies in its combination of these three structural motifs, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-oxo-5-thiophen-3-yl-3H-pyrido[2,3-d]pyrimidin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c18-14(23)10-2-6-22(7-3-10)17-20-15-13(16(24)21-17)12(1-5-19-15)11-4-8-25-9-11/h1,4-5,8-10H,2-3,6-7H2,(H2,18,23)(H,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDRHIGLIKXQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=NC=CC(=C3C(=O)N2)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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